molecular formula C10H16BO2 B13821961 (+)-Pinanaborane

(+)-Pinanaborane

Cat. No.: B13821961
M. Wt: 179.05 g/mol
InChI Key: LWAMOOKWTDKVFQ-GHCJXIJMSA-N
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Description

(+)-Pinaneborane is an organoboron compound that has gained significant attention in the field of organic chemistry. It is a chiral borane reagent derived from pinene, a naturally occurring terpene. This compound is known for its unique structure and reactivity, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Pinaneborane can be synthesized through several methods. One common approach involves the hydroboration of pinene with borane-dimethyl sulfide complex. The reaction typically occurs under mild conditions, with the borane reagent adding across the double bond of pinene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (+)-pinaneborane may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Pinaneborane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: It serves as a reducing agent in certain organic transformations.

    Substitution: It can participate in substitution reactions, where the borane group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used with (+)-pinaneborane include hydrogen peroxide for oxidation reactions and lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving (+)-pinaneborane include boronic acids, borates, and various substituted boranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(+)-Pinaneborane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (+)-pinaneborane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-pinaneborane include other chiral boranes such as:

  • (-)-Diisopinocampheylborane
  • (+)-Diisopinocampheylborane
  • Allylboranes

Uniqueness

What sets (+)-pinaneborane apart from these similar compounds is its unique structure derived from pinene, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to induce chirality in target molecules makes it a valuable tool in asymmetric synthesis, providing access to enantiomerically pure products that are crucial in pharmaceuticals and other high-value applications.

Properties

Molecular Formula

C10H16BO2

Molecular Weight

179.05 g/mol

InChI

InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10-/m0/s1

InChI Key

LWAMOOKWTDKVFQ-GHCJXIJMSA-N

Isomeric SMILES

[B]1O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C

Canonical SMILES

[B]1OC2CC3CC(C3(C)C)C2(O1)C

Origin of Product

United States

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